molecular formula C14H13NO2S B7852167 10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carboxylic acid

10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carboxylic acid

Cat. No.: B7852167
M. Wt: 259.33 g/mol
InChI Key: USJCXPOXJNJUEP-UHFFFAOYSA-N
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Description

10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carboxylic acid: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound has a molecular formula of C14H13NO2S and a molecular weight of 259.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the phenothiazine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the aromatic ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carboxylic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives are often explored for their binding affinities to proteins and nucleic acids.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their pharmacological properties. They are particularly noted for their antipsychotic and antiemetic effects, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of 10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which is crucial for their antipsychotic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Used primarily as an antiemetic and antihistamine.

    Thioridazine: Known for its antipsychotic properties.

Comparison: 10-methyl-10,10a-dihydro-4aH-phenothiazine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to chlorpromazine and thioridazine, it may exhibit different receptor binding profiles and metabolic pathways, leading to variations in efficacy and side effects.

Properties

IUPAC Name

10-methyl-4a,10a-dihydrophenothiazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-15-10-4-2-3-5-12(10)18-13-7-6-9(14(16)17)8-11(13)15/h2-8,11,13H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJCXPOXJNJUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C=C(C=CC2SC3=CC=CC=C31)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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